

# Budiodarone (ATI-2042): A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

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## Abstract

**Budiodarone** (ATI-2042) is a novel antiarrhythmic agent developed as a rationally designed analog of amiodarone, a potent and widely used antiarrhythmic drug.<sup>[1]</sup> While amiodarone is highly effective, its clinical utility is often limited by a challenging pharmacokinetic profile and a significant burden of adverse effects, including thyroid, pulmonary, and hepatic toxicities.<sup>[2][3]</sup>

**Budiodarone** was engineered to retain the multi-ion channel blocking properties of amiodarone while incorporating a key structural modification to facilitate rapid metabolism, thereby reducing its half-life and the potential for tissue accumulation and associated toxicities.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of **Budiodarone**, with a focus on quantitative data and experimental methodologies.

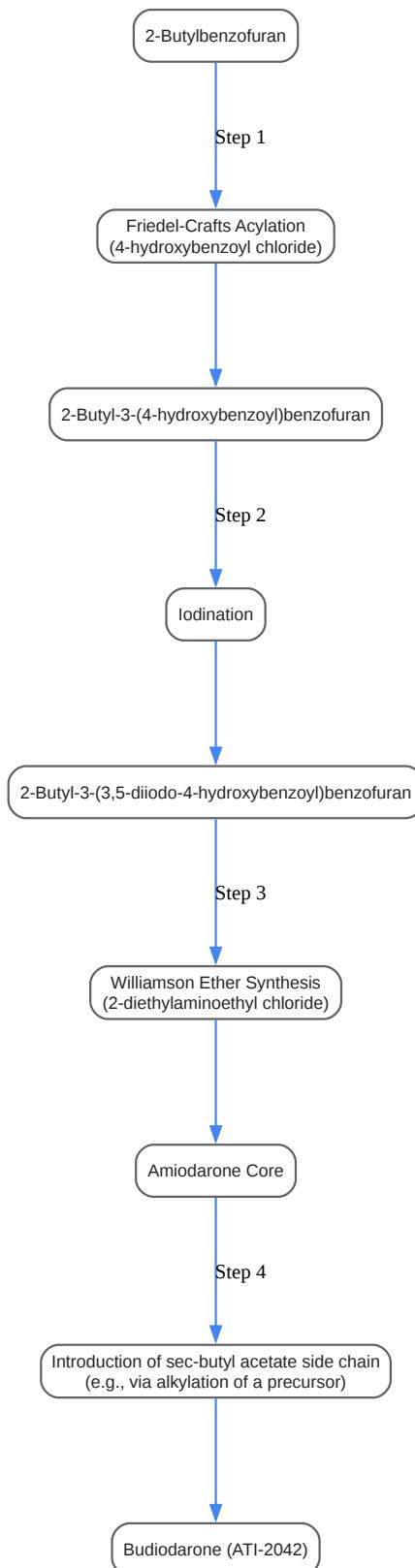
## Discovery and Rationale for Development

The development of **Budiodarone** was driven by the need for a safer alternative to amiodarone that preserves its broad-spectrum antiarrhythmic efficacy. The core discovery strategy focused on modifying the amiodarone scaffold to introduce a metabolically labile ester linkage. This modification was intended to create a "soft drug" that would be rapidly inactivated by plasma and tissue esterases, leading to a significantly shorter half-life and reduced systemic exposure.

The key structural difference between **Budiodarone** and amiodarone is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.<sup>[2]</sup> This ester group is the primary site of metabolic cleavage, resulting in a rapid conversion to an inactive metabolite.<sup>[3]</sup> This design allows **Budiodarone** to exert its therapeutic effect before being quickly cleared from the body, minimizing the risk of the cumulative, off-target toxicities associated with the long-term use of amiodarone.<sup>[2]</sup>

## Chemical Synthesis

While the specific, detailed industrial synthesis protocol for **Budiodarone** (ATI-2042) is proprietary, a clinical trial publication indicates that the tartrate salt of **Budiodarone** was chemically synthesized by Ricerca Biosciences (Concord, OH, USA) in compliance with cGMP guidelines.<sup>[5]</sup> The synthesis of amiodarone analogs typically involves multi-step processes. Based on general synthetic strategies for amiodarone and its derivatives, a plausible, though not explicitly confirmed, synthetic workflow for **Budiodarone** can be conceptualized.



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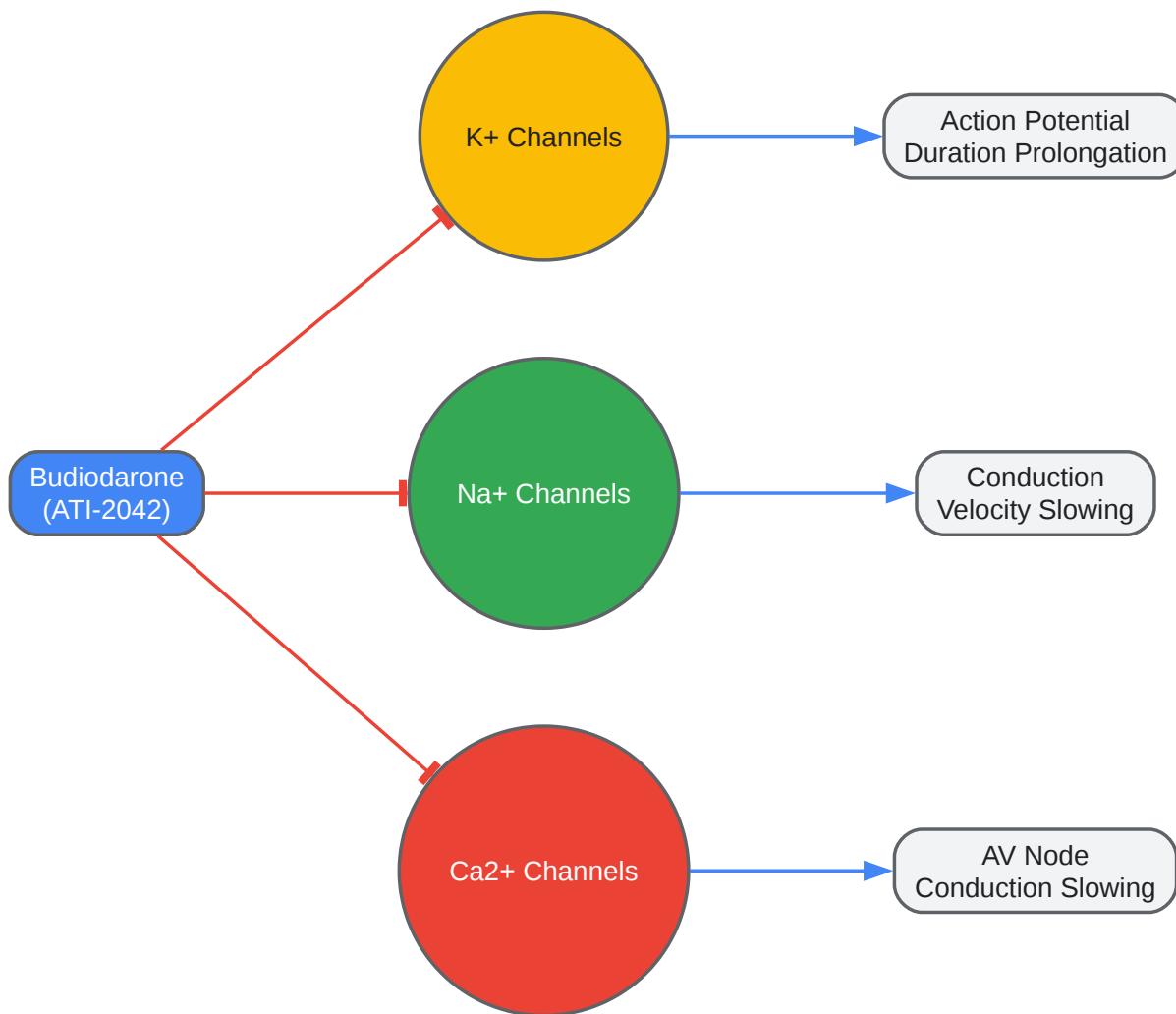
Caption: Conceptual workflow for the synthesis of **Budiodarone**.

## Mechanism of Action

**Budiodarone** is a multi-ion channel blocker, exhibiting a pharmacological profile similar to that of amiodarone.<sup>[6]</sup> Its antiarrhythmic effect is achieved through the inhibition of several key cardiac ion channels, which collectively modulate the cardiac action potential.

## Ion Channel Inhibition

- Potassium Channel Inhibition: By blocking potassium channels, **Budiodarone** delays the repolarization phase of the cardiac action potential, leading to an increased action potential duration (APD) and a longer effective refractory period (ERP).<sup>[6]</sup> This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
- Sodium Channel Inhibition: **Budiodarone** also inhibits fast sodium channels, which slows the rapid depolarization phase of the action potential.<sup>[6]</sup> This results in decreased conduction velocity in the atria, ventricles, and His-Purkinje system.
- Calcium Channel Inhibition: The blockade of L-type calcium channels by **Budiodarone** reduces the influx of calcium during the plateau phase of the action potential.<sup>[6]</sup> This contributes to a negative inotropic effect and slows conduction through the atrioventricular (AV) node.



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Caption: Signaling pathway of **Budiodarone**'s multi-ion channel inhibition.

## Experimental Protocols

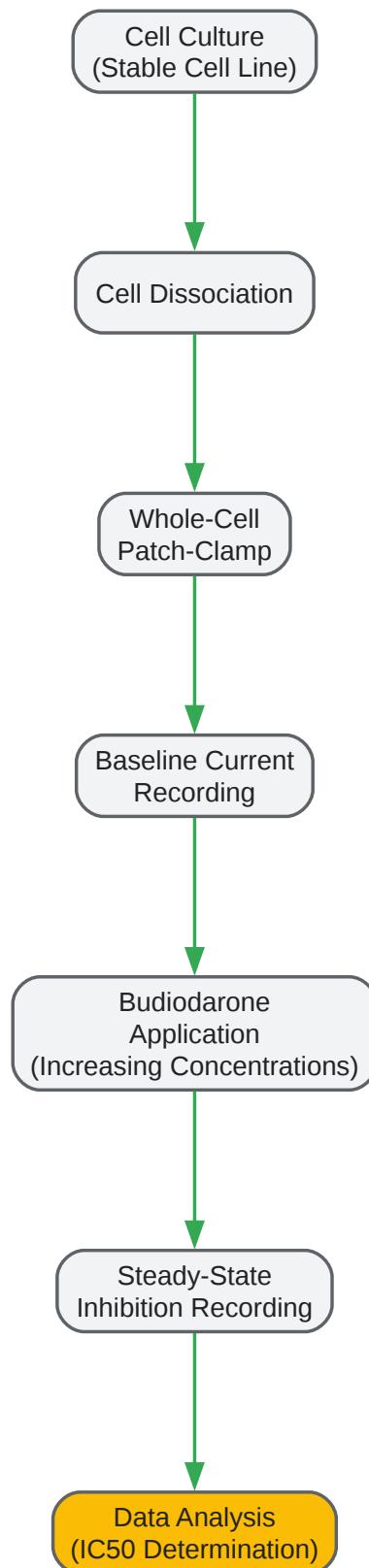
### In Vitro Electrophysiology: Whole-Cell Patch-Clamp

While specific proprietary protocols for **Budiodarone** are not publicly available, the evaluation of its ion channel activity is conventionally performed using the whole-cell patch-clamp technique.<sup>[2]</sup>

**Objective:** To determine the half-maximal inhibitory concentration (IC50) of **Budiodarone** on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) expressed in a stable cell line (e.g., HEK293, CHO).

**Methodology:**

- **Cell Preparation:** A cell line stably expressing the target ion channel is cultured to 70-80% confluence and then dissociated into a single-cell suspension.
- **Electrophysiological Recording:** The whole-cell configuration is established using a glass micropipette. The cell is voltage-clamped at a holding potential appropriate for the target channel, and specific voltage protocols are applied to elicit the ionic current of interest.
- **Drug Application:** A baseline recording of the ion current is obtained. Increasing concentrations of **Budiodarone** are then perfused onto the cell until a steady-state inhibition is achieved.
- **Data Analysis:** The percentage of current inhibition is calculated for each concentration. A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration to determine the IC50 value.

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Caption: Experimental workflow for whole-cell patch-clamp analysis.

## Quantitative Data

Publicly available in vitro quantitative data, such as specific IC<sub>50</sub> values for ion channel inhibition by **Budiodarone**, are limited. Preclinical studies in animal models have indicated that **Budiodarone** has an electrophysiological activity "comparable with amiodarone".[\[5\]](#) The majority of the available quantitative data comes from clinical trials.

**Table 1: Clinical Efficacy of Budiodarone in Patients with Paroxysmal Atrial Fibrillation**

Dosage (oral, bid)	Mean Atrial Fibrillation Burden (AFB)	Relative Reduction in AFB from Baseline	Reference
200 mg	5.2 ± 4.2%	71.2 ± 31.3%	<a href="#">[5]</a>
400 mg	5.2 ± 5.2%	71.7 ± 20.6%	<a href="#">[5]</a>
600 mg	2.8 ± 3.4%	79.9 ± 26.4%	<a href="#">[5]</a>
800 mg	1.5 ± 0.5%	86.8 ± 9.8%	<a href="#">[5]</a>
Baseline AFB	20.3 ± 14.6%	-	<a href="#">[5]</a>

**Table 2: Mean Trough Plasma Levels of Budiodarone (ATI-2042)**

Dosage (oral, bid)	Mean Trough Plasma Level (ng/mL)	Reference
200 mg	2.4 ± 0.9	<a href="#">[5]</a>
400 mg	5.2 ± 1.7	<a href="#">[5]</a>
600 mg	13.1 ± 5.6	<a href="#">[5]</a>
800 mg	19.8 ± 17.9	<a href="#">[5]</a>

## Conclusion

**Budiodarone** (ATI-2042) represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design as a "soft drug" analog of amiodarone successfully addresses the pharmacokinetic limitations of the parent compound by incorporating a metabolically labile ester linkage that facilitates rapid elimination.<sup>[2][3]</sup> While retaining the desirable multi-ion channel blocking properties of amiodarone, **Budiodarone**'s significantly shorter half-life of approximately 7 hours is anticipated to reduce the risk of tissue accumulation and associated toxicities.<sup>[4]</sup> Clinical data has demonstrated a dose-dependent reduction in atrial fibrillation burden.<sup>[5]</sup> Further research and more detailed public disclosure of its in vitro potency and selectivity would be beneficial for a complete assessment of its therapeutic potential.

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